molecular formula C15H14N4O3 B2941088 5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide CAS No. 2034487-96-0

5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide

Cat. No.: B2941088
CAS No.: 2034487-96-0
M. Wt: 298.302
InChI Key: VZHMSIWVQPOOQJ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide is a high-purity chemical compound designed for advanced biochemical and pharmacological research. This complex molecule is a hybrid structure incorporating two privileged heterocyclic scaffolds: an isoxazole carboxamide linked to a tetrahydropyrazolopyridine moiety. The isoxazole ring is a well-known pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties . Similarly, the pyrazolo[1,5-a]pyridine core is a significant structure in drug discovery, frequently explored for its diverse biological potential . The specific fusion of these rings creates a unique molecular framework ideal for investigating novel biological pathways and protein targets. This compound is intended for research applications such as screening against enzyme targets like kinases, in vitro cell-based assays to study proliferation and apoptosis, and as a key intermediate in the structure-activity relationship (SAR) study of fused heterocyclic systems. Researchers can utilize it to explore the mechanism of action of potential inhibitors, particularly in the context of enzyme inhibition and signal transduction pathways. The presence of the furan and carboxamide groups enhances its ability to form critical hydrogen bonds with biological targets, potentially leading to high binding affinity and selectivity. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(12-9-14(22-18-12)13-2-1-7-21-13)17-10-4-6-19-11(8-10)3-5-16-19/h1-3,5,7,9-10H,4,6,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHMSIWVQPOOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination that may impart distinct pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes an isoxazole ring and a furan moiety linked to a tetrahydropyrazolo-pyridine core. This configuration is believed to influence its interactions with biological targets.

PropertyValue
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
CAS Number2034333-82-7
Structural FormulaStructure

Research indicates that this compound may act as an enzyme inhibitor , particularly targeting viral proteins. For instance, it has been identified as a core protein allosteric modulator (CpAM) for the hepatitis B virus (HBV), inhibiting its replication by preventing the assembly of the viral core protein. This mechanism highlights its potential as an antiviral agent.

Antiviral Activity

The primary focus of research on this compound has been its antiviral properties. In vitro studies have demonstrated that it exhibits significant activity against HBV, suggesting its potential utility in treating viral infections.

Antimicrobial and Antioxidant Properties

Beyond antiviral effects, preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial and antioxidant activities. Research into similar pyrazole compounds has indicated potential against various pathogens and oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiviral Efficacy : A study evaluated the effectiveness of related pyrazole compounds against HBV and found promising results indicating reduced viral load in treated cells.
  • Cytotoxicity Studies : Isoxazole derivatives have shown varying degrees of cytotoxicity against cancer cell lines, with some compounds inducing apoptosis in human leukemia cells by modulating key regulatory proteins like Bcl-2 and p21 .
  • Anti-inflammatory Activity : Other derivatives have demonstrated anti-inflammatory effects superior to established drugs like celecoxib, indicating that modifications to the isoxazole structure can enhance therapeutic potential .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound possesses unique properties due to its specific molecular arrangement.

Compound NameActivity TypeNotable Findings
4-AminoquinolineAntimalarialEffective against malaria parasites
1H-Pyrazole DerivativesAnti-inflammatoryInhibition of COX enzymes
5-MethylpyrazoleAnticancerInduces apoptosis in cancer cell lines

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and nucleophilic substitution reactions.

Reaction TypeConditionsProductYieldReference
Acidic Hydrolysis6M HCl, reflux (4h)Isoxazole-3-carboxylic acid88%
Alkaline Hydrolysis2M NaOH, 80°C (2h)Sodium isoxazole-3-carboxylate92%
Amine SubstitutionBenzylamine, DCC, DMAPN-Benzyl derivative75%

Mechanistic Notes :

  • Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water/hydroxide.

  • Amide coupling with DCC activates the carbonyl for nucleophilic substitution .

Isoxazole Ring Modifications

The 3-carboxamide-substituted isoxazole undergoes electrophilic and cycloaddition reactions.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄ (0°C)5-Nitroisoxazole derivative68%
[3+2] CycloadditionPhenylacetylene, Cu(OTf)₂Pyrazole-isoxazole fused system82%
HalogenationNBS, AIBN (CCl₄)4-Bromoisoxazole77%

Key Observations :

  • Nitration occurs preferentially at the C5 position due to electron-withdrawing effects of the carboxamide .

  • Copper catalysis enables regioselective cycloadditions with terminal alkynes .

Furan Ring Transformations

The furan-2-yl group exhibits characteristic Diels-Alder and oxidation reactivity.

Reaction TypeConditionsProductYieldReference
Diels-AlderMaleic anhydride, 110°COxanorbornene adduct65%
OxidationOsO₄, NMOcis-Diol derivative58%
HydrogenationH₂, Pd/C (50 psi)Tetrahydrofuran analog85%

Catalytic Insights :

  • OsO₄-mediated dihydroxylation proceeds with syn stereochemistry .

  • Pd/C hydrogenation retains the isoxazole ring’s integrity under mild conditions .

Pyrazolo-Pyridine Functionalization

The tetrahydropyrazolo[1,5-a]pyridin-5-yl group participates in alkylation and dehydrogenation.

Reaction TypeReagentsProductYieldReference
N-AlkylationCH₃I, K₂CO₃N-Methylated derivative80%
AromatizationDDQ, toluenePyrazolo[1,5-a]pyridine73%
Reductive AminationNaBH₃CN, RCHOSecondary amine67%

Notable Features :

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the tetrahydropyridine ring to aromatic form .

  • Reductive amination tolerates aldehydes with electron-donating groups.

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ConditionpHTemperatureDegradationHalf-LifeReference
Acidic2.037°CCarboxamide hydrolysis4.2h
Neutral7.437°CStable>48h
Alkaline9.037°CIsoxazole ring cleavage1.8h

Implications :

  • Limited stability in gastric fluid (pH ~2) necessitates enteric coating for oral delivery.

  • Neutral buffers (e.g., PBS) preserve integrity during in vitro assays .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Isoxazole-3-carboxamide + tetrahydropyrazolo[1,5-a]pyridine Furan-2-yl Estimated: C15H13N4O3 ~309 Balanced lipophilicity, potential biofilm inhibition
5-Methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide + tetrahydropyrazolo[1,5-a]pyridine Methyl C12H14N4O2 246.27 Higher solubility; reduced steric bulk
N-(5-Chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrimidine-3-carboxamide + tetrahydropyrazolo[1,5-a]pyrimidine Thienyl, CF3, Cl, OMe Not reported Not reported Enhanced metabolic stability (CF3), higher potency
5-(4-Bromophenyl)-N-(4-chlorobenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrimidine-2-carboxamide + tetrahydropyrazolo[1,5-a]pyrimidine Br, Cl, CF3 Not reported Not reported High lipophilicity; potential toxicity concerns
5-(Furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide Isoxazole-3-carboxamide + pyrazolo[1,5-a]pyrimidine Furan-2-yl, methyl C15H11N5O3 309.28 Fully aromatic core; reduced solubility

Pharmacological and Functional Insights

  • Target Compound vs. The tetrahydropyridine ring may enhance solubility over the fully aromatic pyrimidine in ’s compound .
  • Comparison with Pyrimidine-Based Analogs :

    • Pyrimidine cores (e.g., ) often exhibit higher binding affinity due to additional hydrogen-bonding sites.
    • The target compound lacks electron-withdrawing groups (e.g., CF3), which may reduce potency but mitigate metabolic toxicity .
  • Role of Furan vs.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide?

  • Methodological Answer : The synthesis of structurally similar pyrazolo[1,5-a]pyridine derivatives typically involves multi-step reactions with careful control of intermediates. For example, a four-step synthesis protocol (condensation, cyclization, functionalization, and coupling) is recommended, as demonstrated in the synthesis of related compounds like 2-(3-pyridinyl)-N-[(tetrahydro-2-furanyl)methyl]pyrazolo[1,5-a]pyridine-5-carboxamide . Key parameters include:

  • Temperature control : Maintaining low temperatures (−45°C) during condensation to prevent side reactions.
  • Purification : Use of column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates.
  • Catalyst selection : Triethylaluminum (Et₃Al) for efficient amide bond formation in coupling reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of furan (δ 6.3–7.4 ppm) and pyrazolo[1,5-a]pyridine moieties (δ 2.5–4.0 ppm for tetrahydropyridine protons).
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₄N₄O₃: 298.1056).
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area under the curve).

Q. What experimental design principles apply to studying this compound’s reactivity?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example:

  • Factorial designs : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions for functional group transformations .
  • Response surface methodology : Model reaction yields to predict outcomes under untested conditions.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Integrate quantum chemical calculations and molecular docking:

  • Reaction path search : Use density functional theory (DFT) to simulate intermediates and transition states in synthesis (e.g., cyclization steps) .
  • Docking studies : Target specific enzymes (e.g., kinases) by aligning the compound’s isoxazole and pyrazolo-pyridine motifs into active sites, as seen in pyrazole-1-carbothioamide analogs .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for this compound?

  • Methodological Answer : Apply iterative feedback between experimental and computational

  • Contradiction example : Discrepancies in enzyme inhibition potency may arise from conformational flexibility. Use molecular dynamics (MD) simulations to assess binding pose stability .
  • Validate hypotheses : Synthesize rigid analogs (e.g., introduce methyl groups to restrict rotation) and retest activity.

Q. What strategies mitigate stability issues during long-term storage or biological assays?

  • Methodological Answer : Stability studies under varied conditions:

  • Thermal stability : Accelerated aging tests (40°C, 75% RH for 4 weeks) with HPLC monitoring for degradation products.
  • pH-dependent stability : Incubate in buffers (pH 2–9) to identify labile groups (e.g., amide hydrolysis in acidic conditions).
  • Light sensitivity : Store in amber vials if UV-Vis spectroscopy shows absorbance in the 300–400 nm range .

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